molecular formula C12H8O2 B033981 naphtho[2,1-b]furan-1(2H)-one CAS No. 19997-42-3

naphtho[2,1-b]furan-1(2H)-one

Cat. No.: B033981
CAS No.: 19997-42-3
M. Wt: 184.19 g/mol
InChI Key: IONYAPWXJUCNPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzotript can be synthesized through a series of chemical reactions involving the condensation of specific precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with tryptamine in the presence of a base to form the desired product . The reaction conditions typically include:

  • Solvent: Dichloromethane or similar organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods: Industrial production of Benzotript follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale reactors to accommodate higher volumes of reactants
  • Continuous monitoring of reaction conditions to ensure consistency and yield
  • Purification steps such as recrystallization or chromatography to obtain high-purity Benzotript

Chemical Reactions Analysis

Types of Reactions: Benzotript undergoes various chemical reactions, including:

    Oxidation: Benzotript can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: The compound can be reduced to form reduced analogs.

    Substitution: Benzotript can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.

Major Products:

  • Oxidized derivatives
  • Reduced analogs
  • Substituted products with various functional groups

Scientific Research Applications

Benzotript has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Proglumide: Another cholecystokinin receptor antagonist with similar antiproliferative effects.

    Lorglumide: A compound with similar receptor antagonistic properties but different chemical structure.

    Asperlicin: A cholecystokinin receptor antagonist with distinct pharmacological properties.

Uniqueness of Benzotript: Benzotript stands out due to its specific antiproliferative effects on human colon carcinoma cell lines and its dual antagonistic action on both cholecystokinin and gastrin receptors .

Properties

IUPAC Name

benzo[e][1]benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c13-10-7-14-11-6-5-8-3-1-2-4-9(8)12(10)11/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONYAPWXJUCNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362987
Record name naphtho[2,1-b]furan-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19997-42-3
Record name naphtho[2,1-b]furan-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-(2-naphthoxy)acetic acid (3.06 g, 15.1 mmol) and oxalyl chloride (7 mL, 80.3 mmol) was heated at reflux for 45 min, then allowed to cool and concentrated under reduced pressure. The residue was dissolved in toluene, and to this was added aluminium chloride (2.40 g, 18.1 mmol). The resulting mixture was stirred at room temperature for 1 h, then poured into ice. The organic phase was separated and washed with saturated aqueous NaCl. Removal of the solvent in vacuo provided the title compound (2.71 g, 97%).
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

N-{1-(1,2-Dihydronaphtho[2,1-b]furyl}-N-hydroxyurea. To a solution of N-{1-(1,2-dihydronaphtho[2,1-b]furyl}-N-hydroxyamine (698 mg, 3.5 mmol) in THF (10 mL) was added trimethylsilylisocyanate (0.94 mL, 7.0 mmol). The resulting solution was heated at 60° C. for 1 h, then allowed to cool and concentrated under reduced pressure. The residue was dissolved in EtOAc and washed successively with H2O and saturated aqueous NaCl. The solvent was removed in vacuo. The residue was triturated with Et2O and recrystallized from MeOH/CH2Cl2 /hexanes to provide the title compound (93 mg, 11%). m.p. 194.5°-195.5° C.
Name
1-(1,2-Dihydronaphtho[2,1-b]furyl}-N-hydroxyurea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-(1,2-dihydronaphtho[2,1-b]furyl}-N-hydroxyamine
Quantity
698 mg
Type
reactant
Reaction Step Two
Quantity
0.94 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
11%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthetic approaches to produce enantiomerically enriched naphtho[2,1-b]furan-1(2H)-ones?

A1: Two primary methods have been reported for the synthesis of enantiomerically enriched naphtho[2,1-b]furan-1(2H)-ones:

  • Copper-catalyzed asymmetric oxidative cross-coupling: This method utilizes a copper catalyst and molecular oxygen to facilitate the reaction between 2-naphthols and aryl methyl ketones. This approach provides good yields (52-89%) and enantiomeric excesses (up to 87%) for various functionalized naphtho[2,1-b]furan-1(2H)-ones. []
  • Iodine-promoted oxidative cross-coupling/annulation: This method employs molecular iodine to promote the oxidative coupling and annulation of 2-naphthols with methyl ketones. This strategy, while not focused on enantioselectivity, efficiently constructs a new quaternary carbon center within the 3(2H)-furanone ring system. []

Q2: What are the proposed mechanisms for these synthetic approaches?

A2:

  • Copper-catalyzed asymmetric oxidative cross-coupling: The mechanism is proposed to involve the formation of a chiral copper enolate intermediate, which undergoes asymmetric addition to the 2-naphthol. []
  • Iodine-promoted oxidative cross-coupling/annulation: The proposed mechanism involves a self-sequenced pathway: initial iodination of the 2-naphthol, followed by Kornblum oxidation, Friedel-Crafts alkylation with the methyl ketone, and a final oxidation/cyclization step to form the naphtho[2,1-b]furan-1(2H)-one. []

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